molecular formula C7H5FN2O B1343658 5-fluoro-1H-indazol-3-ol CAS No. 885519-12-0

5-fluoro-1H-indazol-3-ol

Cat. No.: B1343658
CAS No.: 885519-12-0
M. Wt: 152.13 g/mol
InChI Key: IHVNEPLDGLYBCE-UHFFFAOYSA-N
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Description

5-fluoro-1H-indazol-3-ol is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . The addition of a fluorine atom at the 5-position of the indazole ring enhances its chemical stability and biological activity.

Biochemical Analysis

Biochemical Properties

5-fluoro-1H-indazol-3-ol plays a crucial role in biochemical reactions, primarily through its interactions with enzymes and proteins involved in cellular signaling pathways. One of the key enzymes that this compound interacts with is the receptor-interacting protein kinase 2 (RIP2 kinase). This interaction is highly selective and potent, leading to the inhibition of RIP2 kinase activity . Additionally, this compound has been shown to interact with various other biomolecules, including members of the Bcl2 family, which are involved in the regulation of apoptosis . These interactions highlight the compound’s potential as a therapeutic agent in modulating cell death and survival pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, such as those from lung, prostate, and hepatoma origins, this compound exhibits significant antiproliferative activity . This compound influences cell function by inducing apoptosis and affecting the cell cycle, possibly through the inhibition of Bcl2 family members and the p53/MDM2 pathway . Furthermore, this compound impacts cell signaling pathways, gene expression, and cellular metabolism, making it a potent agent in cancer therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of RIP2 kinase, which plays a pivotal role in inflammatory signaling pathways . This inhibition leads to the suppression of downstream signaling events, ultimately reducing inflammation. Additionally, this compound interacts with the Bcl2 family of proteins, promoting apoptosis in cancer cells . These binding interactions and enzyme inhibitions are critical for the compound’s therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biological activity over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained antiproliferative and pro-apoptotic effects, further supporting its potential as a therapeutic agent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects without notable toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dose optimization in therapeutic applications. Threshold effects have been identified, where the compound’s efficacy plateaus beyond a certain dosage, emphasizing the need for careful dosage management in clinical settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that may contribute to its overall biological activity . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its therapeutic efficacy . The transport and distribution mechanisms are essential for ensuring that this compound reaches its intended sites of action within the body.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is critical for its interactions with target biomolecules and the subsequent modulation of cellular processes. Understanding the subcellular distribution of this compound is vital for elucidating its mechanism of action and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-1H-indazol-3-ol can be achieved through various methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Another method includes the Cu(OAc)2-catalyzed formation of N-N bonds employing oxygen as the terminal oxidant . These reactions typically occur under mild conditions and produce good to excellent yields.

Industrial Production Methods

Industrial production of this compound often involves transition metal-catalyzed reactions due to their efficiency and high yields. The use of catalysts such as copper or silver in the presence of suitable ligands and solvents is common . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-1H-indazol-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indazoles, which can have enhanced biological activities and chemical properties .

Scientific Research Applications

5-fluoro-1H-indazol-3-ol has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in 5-fluoro-1H-indazol-3-ol enhances its chemical stability and biological activity compared to its non-fluorinated counterparts. This makes it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

5-fluoro-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c8-4-1-2-6-5(3-4)7(11)10-9-6/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVNEPLDGLYBCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646294
Record name 5-Fluoro-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-12-0
Record name 5-Fluoro-1,2-dihydro-3H-indazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885519-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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